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Compound of Interest

[(2-Bromophenyl)imino]dimethy!-

Compound Name:

lambda6-sulfanone
CAS No.: 2060052-61-9
Cat. No.: B1383634

Get Quote

Technical Synthesis Guide: [(2-

Bromophenyl)imino]dimethyl- -sulfanone
Executive Summary

» Target Molecule: [(2-Bromophenyl)imino]dimethyl-

-sulfanone[2][3]

¢ Common Name:
-(2-Bromophenyl)-
-dimethylsulfoximine

o CAS Registry: 833459-47-5 (Note: CAS assignments for sulfoximines can vary by isomer;
verify structure
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)-[1]
» Core Application: Pharmacophore installation in kinase inhibitors (e.g., CDK, pan-FGFR) and
metabolic stability enhancement (bioisostere of sulfones/amides).[1]

e Primary Methodology: Palladium-catalyzed

-arylation of free

-dimethylsulfoximine with 1,2-dibromobenzene.

Retrosynthetic Analysis

The most robust disconnection is at the N—C(aryl) bond.[1] While oxidative imination of sulfides
Is possible, it is often non-selective for ortho-halo substrates. The cross-coupling approach
allows for the use of commercially available 1,2-dibromobenzene, exploiting the "mono-
coupling” phenomenon where the first sulfonimidoyl insertion deactivates the arene toward a
second coupling.

Precursor A: C-N Disconnection
S,S-Dimethylsulfoximine (Pd-Catalysis)
(Free NH) — 7

Target:
[(2-Bromophenyl)imino]dimethyl-A6-sulfanone

Precursor B: -
1,2-Dibromobenzene

Click to download full resolution via product page

Figure 1: Retrosynthetic logic relying on the deactivating nature of the sulfoximine group to
prevent over-arylation.

Experimental Protocol
Phase 1. Preparation of

-Dimethylsulfoximine (Free NH)

If commercial stock is unavailable, synthesize from DMSO. Method: Imino-iodinane mediated
NH-transfer (Metal-Free Green Route).[1] Rationale: Avoids the explosive hazard of sodium
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azide (

) used in the traditional Schmidt reaction.[1]

Reagents:

Dimethyl sulfoxide (DMSO): 1.0 equiv[1]
Ammonium carbamate (

): 1.5 equiv[1]

(Diacetoxyiodo)benzene (PIDA): 1.2 equiv

Methanol (MeOH): 0.5 M concentration[1]

Procedure:

Setup: Charge a round-bottom flask with DMSO (10 mmol) and MeOH (20 mL).

Addition: Add ammonium carbamate (15 mmol) in one portion.

Oxidation: Add PIDA (12 mmol) portion-wise over 10 minutes at 0°C.

Reaction: Warm to Room Temperature (RT) and stir for 2—4 hours. Monitor by TLC (stained
with ninhydrin; free sulfoximine stains amine-positive).[1]

Workup: Remove solvent in vacuo. Redissolve residue in water.[4] Wash with

(to remove iodobenzene).[1]

Isolation: The product is water-soluble. Lyophilize the aqueous phase or perform continuous
extraction with

over 24h.

Yield: Expect >85% as a hygroscopic oil/solid.

Phase 2: Palladium-Catalyzed
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-Arylation (The Core Step)

Rationale: 1,2-Dibromobenzene is used as the electrophile.[1] The first coupling yields the
target; the electron-withdrawing nature of the resulting sulfoximine group prevents the second
bromine from reacting, ensuring high selectivity.

Table 1: Reaction Components

Equiv.[4][5][6][7]1[8
Component Reagent [9? LABIEIAE] Role
Substrate A _Dimethylsulfoximine 1.0 Nucleophile
Substrate B 1,2-Dibromobenzene 1.2 Electrophile
Palladium(Il) Acetate (
Catalyst 0.05 Pre-catalyst
)
Ligand rac-BINAP 0.075 Bidentate Ligand
Cesium Carbonate ( Base (
Base 14
) modulation)
Solvent Toluene (anhydrous) 0.2M Solvent

Step-by-Step Protocol:
 Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and cool under Argon flow.
» Catalyst Pre-complexation (Critical):

o Add

(5 mol%) and rac-BINAP (7.5 mol%) to the tube.[1]

o Add anhydrous Toluene (50% of total volume).[1]

o Stir at RT for 10 mins until the solution turns a characteristic orange/red, indicating active
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-ligand complex formation.

e Substrate Addition:

o Add

-Dimethylsulfoximine (1.0 equiv).

[¢]

Add 1,2-Dibromobenzene (1.2 equiv).[1]

o Add

(1.4 equiv).[1][10]

[e]

Add remaining Toluene.

e Reaction: Seal the vessel and heat to 110°C (oil bath temperature). Stir vigorously for 16—20
hours.

e Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting sulfoximine (polar) should
disappear; the product (less polar) will appear.[1]

o Workup:

o Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black.

o Wash the pad with EtOAc.

o Concentrate the filtrate under reduced pressure.

« Purification: Flash Column Chromatography on Silica Gel.

o Eluent: Gradient 20%

50% EtOAc in Hexanes.

o Note: The product may streak; adding 1%

to the eluent can improve peak shape.
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Mechanism & Logic (Self-Validating System)

The reaction follows a standard Pd(0)/Pd(ll) catalytic cycle.[1] The key to success is the
Reductive Elimination step, which is promoted by the bulky, bidentate BINAP ligand.

Pd(0)-BINAP
(Active Species)

%Dbromobenzen\
Oxidative Addition

(Ar-Br insertion)

l

Pd(Il)-Ar-Br
Sulfoximine + Cs2CO3 Product Release

Ligand Exchange
(Base-assisted)

CsBr, - HCO3-

Pd(I1)-Ar-N(Sulfox)

\_/

Reductive Elimination
(C-N Bond Formation)

Click to download full resolution via product page

Figure 2: Catalytic cycle for the N-arylation.[1] The steric bulk of the ortho-bromine on the arene
requires the flexible yet bulky BINAP ligand to facilitate the final reductive elimination.
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Characterization Data (Anticipated)

o Physical State: Pale yellow viscous oil or low-melting solid.
e H NMR (400 MHz,

):

o

7.55 (dd,

Hz, 1H, Ar-H ortho to Br)

o

7.20 - 7.30 (m, 1H, Ar-H)[1]

o

7.15 (dd,

Hz, 1H, Ar-H ortho to N)

o

6.90 (td, 1H, Ar-H)[1]

o

3.25 (s, 6H,
) — Diagnostic singlet for dimethyl sulfoximine moiety.[1]
e C NMR (100 MHz,
):
o Characteristic peaks at
145 ppm (C-N),
115 ppm (C-Br), and
42 ppm (
)[1]
e« HRMS (ESI): Calculated for

[1]

Safety & Troubleshooting
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e 1,2-Dibromobenzene: Toxic and irritant. Handle in a fume hood.

» Palladium Residues: Pd species are toxic. Ensure thorough removal via Celite and column
chromatography. Scavenger resins (e.g., SiliaMetS® Thiol) can be used for pharmaceutical
grade purity.[1]

e Troubleshooting Low Yields:

o Problem: Incomplete conversion. Solution: Switch solvent to 1,4-Dioxane and increase
temp to 120°C.

o Problem: Pd Black formation. Solution: Ensure Argon line is oxygen-free; add 1 mol%
extra ligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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